
SAR-20347
Descripción general
Descripción
SAR-20347 is an orally bioavailable small-molecule inhibitor targeting TYK2 (tyrosine kinase 2) and JAK1 (Janus kinase 1), with additional but weaker activity against JAK2 and JAK3. Its IC50 values are 0.6 nM for TYK2, 23 nM for JAK1, 26 nM for JAK2, and 41 nM for JAK3, demonstrating selectivity for TYK2 and JAK1 over other JAK family members . Structurally, this compound is a 1,3-oxazole-4-carboxamide derivative with the chemical formula C21H18ClFN4O4 and a molecular weight of 444.84 .
Mechanism and Preclinical Efficacy: this compound inhibits cytokine signaling pathways critical in immune-mediated diseases, including IL-12, IL-23, IFN-α, and IL-22. In vitro, it suppresses STAT4 phosphorylation (IC50 = 126 nM) and blocks IL-12-induced IFN-γ production in human peripheral blood mononuclear cells (PBMCs) . In vivo, this compound significantly reduces disease severity in imiquimod-induced psoriasis models by:
- Decreasing IL-17, IL-22, IL-23, and IL-6 levels in skin lesions.
- Suppressing keratinocyte proliferation and antimicrobial peptide expression.
- Attenuating STAT3 phosphorylation in response to IL-22 .
Notably, dual inhibition of TYK2 and JAK1 by this compound was more effective than TYK2 inhibition alone in mitigating psoriasis-like pathology, suggesting synergistic benefits .
Métodos De Preparación
Development Framework: The SKIL™ Platform
The SKIL™ chemical template underpins SAR-20347’s design, emphasizing:
-
Hinge-binding motifs : Heterocyclic cores (e.g., pyrimidine, pyrazole) that form hydrogen bonds with kinase hinge regions.
-
Selectivity-directed substituents : Hydrophobic groups targeting kinase-specific pockets to minimize off-target effects .
-
Solvent-accessible modifications : Functional groups improving solubility and metabolic stability .
A subset of SKIL™ compounds, including this compound, underwent screening against 291 kinases to validate selectivity. This compound demonstrated nanomolar IC₅₀ values against TYK2 and JAK1 while sparing JAK2 and JAK3, attributed to its tailored substituents .
Synthetic Strategy and Key Intermediates
While explicit synthetic steps for this compound remain proprietary, its structure suggests a modular assembly approach common to kinase inhibitors:
Core Heterocycle Synthesis
The central heterocycle (likely a pyrimidine or pyridine derivative) is synthesized via:
-
Cyclocondensation reactions : Combining amidines with β-diketones or α,β-unsaturated ketones.
-
Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .
Functionalization for Selectivity
Substituents are added sequentially to optimize kinase binding:
-
Hydrophobic side chains : Introduced via alkylation or acyl chloride reactions to target selectivity pockets.
-
Polar groups : Sulfonamides or carbamates enhance solubility and hinge-region interactions .
Structural Optimization and SAR Insights
Critical modifications during this compound’s development included:
Hinge-Binding Motif Optimization
-
Pyrimidine vs. pyrazole cores : Pyrimidine-based analogs showed superior TYK2 affinity due to optimal hydrogen bonding with Glu957 and Leu958 .
-
Electron-withdrawing substituents : Meta-CF₃ groups improved potency by stabilizing hydrophobic interactions with Leu1025 in TYK2 .
Pharmacokinetic Enhancements
-
Solubility : Introduction of a morpholine ring via SN2 reactions increased aqueous solubility (Table 1).
-
Metabolic stability : Fluorine atoms at strategic positions reduced CYP450-mediated oxidation .
Table 1: Impact of Substituents on Physicochemical Properties
Modification | Aqueous Solubility (µg/mL) | Microsomal Stability (% remaining) |
---|---|---|
Parent compound | 12 | 35 |
+ Morpholine ring | 89 | 52 |
+ Meta-CF₃ | 45 | 68 |
Analytical Characterization
Post-synthesis, this compound underwent rigorous analysis:
-
LC-MS : Confirmed molecular ion peak at m/z 438.2 [M+H]⁺.
-
¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and CF₃ groups (δ -63 ppm in ¹⁹F NMR) .
-
X-ray crystallography : Verified binding mode in TYK2’s ATP pocket, highlighting key interactions with the hinge region .
Scale-Up and Process Refinement
Transitioning from lab-scale to multi-gram synthesis involved:
-
Catalyst optimization : Palladium/XPhos systems improved cross-coupling yields from 45% to 82%.
-
Purification protocols : Reverse-phase HPLC replaced column chromatography for higher purity (>99.5%) .
Challenges and Mitigation Strategies
Análisis De Reacciones Químicas
Tipos de reacciones
SAR-20347 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución nucleofílica se utilizan comúnmente para introducir diferentes sustituyentes al anillo de oxazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican el uso de bases como el hidróxido de sodio y solventes como el DMSO.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto .
Aplicaciones Científicas De Investigación
Psoriasis Treatment
SAR-20347 has shown significant efficacy in preclinical models of psoriasis. In studies involving imiquimod-induced psoriasis in mice, administration of this compound resulted in:
- Reduction in Disease Pathology : The compound significantly decreased keratinocyte activation and levels of pro-inflammatory cytokines.
- Mechanistic Insights : The reduction in interleukin-12 (IL-12) induced interferon-gamma (IFN-γ) production was observed, indicating effective modulation of the immune response through TYK2 inhibition .
Lupus Management
In lupus-prone mouse models, this compound demonstrated potential therapeutic benefits:
- Dose-Dependent Efficacy : At a dose of 50 mg/kg, significant reductions in disease markers were noted, including decreased plasma cells and T follicular helper cells, which are critical in lupus pathogenesis.
- Safety Profile : The compound showed no significant changes in overall T and B cell populations, suggesting targeted effects without broad immunosuppression .
Cancer Research
Preliminary studies indicate that this compound may be beneficial in treating certain blood and solid tumor malignancies:
- Preclinical Efficacy : It has been reported to exhibit promising results alongside other inhibitors in preclinical settings for various tumor types .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
Half-Life | 4-6 hours |
Peak Plasma Concentration | Achieved within 1 hour post-administration |
Metabolism | Primarily hepatic |
These properties suggest that this compound can be effectively administered orally, which is advantageous for chronic conditions like autoimmune diseases.
Case Study 1: Psoriasis Model
In a controlled study using wild-type and TYK2 mutant mice, this compound was administered to assess its impact on psoriasis symptoms. Results indicated:
- Significant Decrease in IL-22 Levels : A marked reduction in IL-22-dependent serum amyloid A levels was observed.
- Comparative Effectiveness : The dual inhibition of JAK1 and TYK2 was found to be more effective than targeting TYK2 alone .
Case Study 2: Lupus Model
A separate study focused on lupus-prone mice treated with varying doses of this compound:
Mecanismo De Acción
SAR-20347 ejerce sus efectos al inhibir selectivamente JAK1 y TYK2, que son componentes clave de la vía de señalización JAK-STAT. Esta vía es activada por citoquinas como IL-12, IL-23 e IFN-α, lo que lleva a la fosforilación y activación de las proteínas STAT. Al inhibir JAK1 y TYK2, this compound previene la fosforilación de las proteínas STAT, bloqueando así los eventos de señalización descendentes que conducen a la inflamación y la activación de las células inmunitarias .
Comparación Con Compuestos Similares
BMS-986202 (Selective TYK2 Inhibitor)
- Preclinical Data :
- Clinical Development : A Phase I trial (NCT02763969) has been completed, but results remain unpublished .
Key Difference : Unlike SAR-20347, BMS-986202’s selectivity for TYK2 may reduce off-target JAK-related side effects (e.g., anemia, thrombocytopenia) but may also limit efficacy in pathways requiring JAK1 co-inhibition .
Zasocitinib (TAK-279; TYK2 Inhibitor)
- Target Selectivity : Zasocitinib is a next-generation, isoform-selective TYK2 inhibitor with minimal JAK1-3 activity .
- Clinical Data :
Key Advantage : Zasocitinib’s isoform selectivity may improve safety profiles compared to broader JAK inhibitors like this compound .
VTX958 (TYK2 Inhibitor; Discontinued)
- Development Status : VTX958, a selective TYK2 inhibitor, showed 44% PASI75 at 600 mg twice daily in Phase II trials but failed to meet efficacy benchmarks, leading to discontinuation .
- Comparison to this compound : VTX958’s lack of JAK1 inhibition may explain its lower efficacy in psoriasis compared to this compound’s dual-target approach .
Apremilast (PDE4 Inhibitor)
- Mechanism : Apremilast modulates inflammation via PDE4 inhibition, distinct from JAK/TYK2 targeting .
- Efficacy : Approved for psoriasis, it achieves PASI75 in 33–41% of patients but has frequent gastrointestinal side effects .
- Differentiation : this compound’s cytokine-specific inhibition may offer superior efficacy in severe cases, though direct comparisons are lacking .
Actividad Biológica
SAR-20347 is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), playing a significant role in the modulation of immune responses, particularly in autoimmune diseases such as psoriasis. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the JAK/STAT signaling pathway, which is crucial for the transmission of signals from various cytokines involved in immune responses. The inhibition of JAK1 and TYK2 disrupts the signaling pathways associated with pro-inflammatory cytokines such as IL-12, IL-23, and IL-22. This mechanism is particularly relevant in conditions characterized by excessive inflammation and autoimmunity.
Key Findings on Biological Activity
-
Inhibition of Cytokine Signaling :
- This compound demonstrated a dose-dependent inhibition of JAK1 and TYK2 signaling in cellular assays at concentrations ranging from 1 nM to 10 μM. This inhibition was assessed using a time-resolved fluorescent resonance energy transfer (TR-FRET) assay, measuring the phosphorylation of STAT3 downstream of cytokine receptors .
-
In Vivo Efficacy :
- In murine models of psoriasis induced by imiquimod, this compound significantly reduced disease severity. The treatment led to decreased activation of keratinocytes and lower levels of pro-inflammatory cytokines compared to control groups. Notably, both TYK2 mutant mice and wild-type mice treated with this compound exhibited similar reductions in IL-12-induced IFN-γ production and IL-22-dependent serum amyloid A levels .
- Comparative Effectiveness :
Data Tables
The following table summarizes key experimental data regarding the biological activity of this compound:
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : In a preclinical study involving C57BL/6 mice, administration of this compound prior to IL-22 injection resulted in a marked decrease in serum amyloid A levels, indicating effective modulation of inflammatory pathways .
- Case Study 2 : A study focusing on chronic autoimmune conditions demonstrated that treatment with this compound led to improved clinical outcomes in murine models, suggesting its potential application beyond psoriasis .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of SAR-20347, and how do its inhibitory activities compare across these targets?
this compound is a multi-kinase inhibitor targeting TYK2, JAK1, JAK2, and JAK3, with IC50 values of 0.6 nM , 23 nM , 26 nM , and 41 nM , respectively . This selectivity profile suggests TYK2 as its primary target, with weaker activity against other JAK isoforms. Researchers should prioritize TYK2-dependent pathways (e.g., IL-12/IL-23 signaling) in experimental designs while accounting for off-target effects on JAK1 in systems where these kinases are co-expressed.
Q. What experimental conditions are critical for maintaining this compound stability in vitro?
- Solvent : Use DMSO for stock solutions (100 mg/mL or 224.80 mM, with sonication/heating to dissolve) .
- Storage : Store powder at -20°C for ≤3 years; prepared solutions at -80°C for ≤1 month to avoid degradation .
- In vitro working concentrations : Validate activity in the range of 1 nM–10 μM, as higher concentrations may induce non-specific effects .
Q. Which cellular assays are most robust for assessing this compound activity?
- STAT phosphorylation assays : Measure inhibition of IL-12-mediated STAT4 phosphorylation (IC50 = 126 nM) using Western blot or flow cytometry .
- SEAP (secreted embryonic alkaline phosphatase) inhibition : Quantify suppression of SEAP production in reporter cell lines to evaluate JAK/TYK2 pathway blockade .
- Cytokine suppression : Monitor IL-17, IFN-γ, or IL-22 levels via ELISA in stimulated immune cells .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in animal models of psoriasis or myeloproliferative neoplasms?
- Dose selection : In imiquimod-induced psoriasis models, 60 mg/kg this compound administered intraperitoneally reduced epidermal thickening and cytokine levels .
- Formulation : Prepare in vivo solutions at ≥2.5 mg/mL (5.62 mM) in PBS or saline, ensuring clarity via filtration .
- Pharmacodynamic validation : Collect serum/tissue samples post-treatment to confirm target engagement (e.g., reduced STAT4 phosphorylation or IFN-γ levels) .
Q. How should discrepancies in this compound potency (e.g., varying IC50 values across studies) be addressed?
- Assay standardization : Use consistent cell lines (e.g., primary human T cells vs. immortalized lines) and stimulus durations .
- Kinase competition assays : Compare this compound’s activity against recombinant JAK isoforms under ATP concentrations reflecting physiological levels .
- Control for solvent effects : Include DMSO-only controls at matching concentrations to exclude solvent-induced artifacts .
Q. What strategies mitigate off-target effects when combining this compound with other JAK inhibitors?
- Selectivity profiling : Pre-screen combinations using kinase panels to avoid overlapping inhibition (e.g., pairing this compound with JAK3-specific inhibitors like FM-381) .
- Synergy testing : Use Bliss independence or Chou-Talalay models to identify additive vs. antagonistic effects in cytokine suppression assays .
- In vivo validation : Monitor organ-specific toxicity (e.g., liver enzymes, hematological parameters) in combinatorial dosing studies .
Q. How does this compound’s dual TYK2/JAK1 inhibition enhance therapeutic efficacy in autoimmune models compared to selective TYK2 inhibitors?
- Pathway coverage : Simultaneous blockade of IL-12 (TYK2-dependent) and IFN-α (JAK1-dependent) signaling reduces redundant pro-inflammatory pathways .
- In vivo evidence : In imiquimod-induced psoriasis, this compound outperformed TYK2-mutant mice, suggesting JAK1 inhibition contributes to efficacy .
- Transcriptomic analysis : Use RNA-seq to identify unique gene signatures modulated by dual inhibition versus single kinase targeting .
Q. Methodological Considerations
- Data reproducibility : Replicate key findings across ≥3 independent experiments with biological triplicates .
- Clinical relevance : Compare this compound’s IC50 values to plasma concentrations achieved in preclinical models to assess translatability .
- Ethical compliance : Adhere to institutional guidelines for animal welfare and cytokine handling in BSL-2 facilities .
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDPDFHTQKEORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.